(6Z)-2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
Preparation Methods
The synthetic routes for this compound involve several steps. While I don’t have specific industrial production methods, here’s a general outline:
Condensation Reaction: The key step involves condensation of appropriate precursors to form the thiadiazolo[3,2-a]pyrimidin-7-one ring system.
Ethoxylation and Benzylidene Formation: The ethoxy and benzylidene moieties are introduced through suitable reactions.
Imine Formation: The imino group is formed by reacting an amine with a carbonyl compound.
Substitution Reactions: The phenoxy group undergoes substitution reactions to introduce the desired substituents.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions at specific functional groups.
Substitution Reactions: The phenoxy group can be substituted with various other groups.
Common Reagents: Reagents like ethyl bromide, benzaldehyde, and amine derivatives are used.
Major Products: The final product is the specified compound itself.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.
Biological Studies: Explore its interactions with biological targets.
Materials Science: Assess its use in materials with specific properties.
Mechanism of Action
Molecular Targets: Identify receptors, enzymes, or proteins it interacts with.
Pathways: Investigate signaling pathways affected by this compound.
Comparison with Similar Compounds
Similar Compounds:
These compounds share structural similarities but differ in substituents and functional groups. The uniqueness of the compound lies in its specific arrangement of substituents.
Properties
Molecular Formula |
C23H22N4O3S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(6Z)-2-ethyl-5-imino-6-[[3-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H22N4O3S/c1-3-20-26-27-21(24)19(22(28)25-23(27)31-20)14-16-5-4-6-18(13-16)30-12-11-29-17-9-7-15(2)8-10-17/h4-10,13-14,24H,3,11-12H2,1-2H3/b19-14-,24-21? |
InChI Key |
OZUOXBGREMWXCJ-ANDFITQPSA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=CC=C3)OCCOC4=CC=C(C=C4)C)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=CC=C3)OCCOC4=CC=C(C=C4)C)C(=O)N=C2S1 |
Origin of Product |
United States |
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